D-altronate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11O7- |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4-,5+/m1/s1 |
InChI Key |
RGHNJXZEOKUKBD-AIHAYLRMSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Origin of Product |
United States |
Enzymology of D Altronate Biotransformations
Altronate Dehydratase (EC 4.2.1.7): D-Altronate Hydro-lyase
Altronate dehydratase, also known by its systematic name D-altronate hydro-lyase, is an enzyme that catalyzes a critical step in the uronic acid metabolism pathway found in various bacteria, including Escherichia coli. uniprot.orgwikipedia.org It belongs to the lyase family, specifically the hydro-lyases, which break carbon-oxygen bonds. wikipedia.orgcreative-enzymes.com The enzyme is integral to the interconversion of pentoses and glucuronates. uniprot.orgwikipedia.orggenome.jp
The primary reaction catalyzed by altronate dehydratase is the dehydration of D-altronate to form 2-dehydro-3-deoxy-D-gluconate (also known as 2-keto-3-deoxy-D-gluconate or KDG) and water. uniprot.orgwikipedia.orgenzyme-database.org This reaction is a key step in the bacterial degradation pathway for D-galacturonate. nih.govgoogle.com
The proposed catalytic mechanism for enzymes in the D-altronate dehydratase (UxaA)/D-galactarate dehydratase (GarD) superfamily involves the abstraction of a proton alpha to the carboxylate group (the C2 proton) of the substrate. nih.gov This abstraction generates a stabilized enediolate intermediate. nih.govebi.ac.uk Subsequently, the hydroxyl group at the C3 position is eliminated in a dehydration step, followed by ketonization to yield the final product, 2-dehydro-3-deoxy-D-gluconate. ebi.ac.uk This process is a critical link between hexuronate metabolism and central metabolic routes like the Entner-Doudoroff pathway. asm.orgnih.gov
The D-altronate dehydratase protein family is noted for its significant substrate and metabolic promiscuity. researchgate.netmdpi.comnih.gov While the archetypal enzyme from E. coli (UxaA) is specific for D-altronate, homologous enzymes from other bacteria exhibit broader substrate ranges. researchgate.net For example, the enzyme from Herbaspirillum huttiense can act on D-arabinonate and L-xylonate, while the homolog from Acidovorax avenae functions as a D-altronate dehydratase in a novel L-galactose pathway and also shows activity towards L-fuconate. researchgate.netmdpi.comnih.gov
This promiscuity extends beyond simple substrate variety to "metabolic promiscuity," where these enzymes participate in diverse non-phosphorylative pathways for metabolizing compounds like D-arabinose, L-galactose, and L-fucose. researchgate.netnih.gov The structural flexibility of these enzymes, particularly in cold-active variants, is thought to contribute to this broad substrate specificity. researchgate.netmdpi.com A sugar acid dehydratase from Paraburkholderia mimosarum, for instance, shows a higher specificity for L-fuconate compared to D-altronate and D-arabinonate. oup.com
Substrate Range of Altronate Dehydratase Family Enzymes
| Substrate | Enzyme Source Organism (Example) | Associated Pathway | Reference |
|---|---|---|---|
| D-Altronate | Escherichia coli, Acidovorax avenae | D-Galacturonate Catabolism, L-Galactose Catabolism | uniprot.orgresearchgate.net |
| D-Arabinonate | Herbaspirillum huttiense | D-Arabinose Catabolism | researchgate.netmdpi.com |
| L-Xylonate | Herbaspirillum huttiense | Pentose (B10789219) Metabolism | nih.gov |
| L-Fuconate | Acidovorax avenae, Paraburkholderia mimosarum | L-Fucose Catabolism | researchgate.netoup.com |
| D-Idonate | Herbaspirillum huttiense | Sugar Acid Metabolism | researchgate.netnih.gov |
| L-Gluconate | Herbaspirillum huttiense | Sugar Acid Metabolism | nih.gov |
The activity of altronate dehydratase is influenced by environmental conditions and the presence of cofactors. The enzyme from E. coli displays optimal activity at a pH of approximately 7.5. uniprot.org Its activity decreases significantly at more acidic (pH 6.5) or alkaline (pH 8.6) conditions, dropping to about 20% of its maximum. uniprot.org
Regulation of the enzyme involves metal ions. While it requires divalent metal ions for activity, it is inhibited by high concentrations of ferrous iron (Fe²⁺) above 2 mM. uniprot.org The enzyme's activity is also inhibited by metal-chelating agents such as EDTA, which underscores its dependence on metal cofactors. uniprot.org Kinetic studies on related dehydratases highlight the vast differences in catalytic efficiency (kcat/Km) depending on the specific substrate, with values for preferred substrates being thousands of times higher than for promiscuous ones. researchgate.net
Kinetic Parameters of a D-Altronate Dehydratase Family Enzyme
Data shown for D-arabinonate dehydratase from Herbaspirillum huttiense.
| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹·mM⁻¹) | Reference |
|---|---|---|---|---|
| D-Arabinonate | 0.14 ± 0.01 | 389 ± 9 | 2,690 | researchgate.net |
| D-Altronate | 14.8 ± 0.7 | 5.91 ± 0.16 | 0.399 | researchgate.net |
Structurally, altronate dehydratase and its homologs like galactarate dehydratase (GarD) have revealed surprising features. Contrary to predictions that they would possess a common TIM barrel fold, structural analysis of GarD showed it consists of three domains with novel topologies. nih.gov The C-terminal domain, which forms the catalytic core, adopts a variant of a Rossmann fold built around a seven-stranded parallel β-sheet, a structure not previously seen in iron-dependent dehydratases. nih.govebi.ac.uk
The active site requires divalent metal ions as cofactors. uniprot.orgenzyme-database.org In E. coli, Fe²⁺ is the primary cofactor, though manganese (Mn²⁺) can also substitute for it, albeit less efficiently. uniprot.org Synergistic activation by both iron and manganese ions has been observed in related enzymes, suggesting the presence of two distinct ion-binding sites. ebi.ac.uk The function of the iron is crucial for catalysis, and while some related dehydratases in the broader superfamily contain an iron-sulfur ([Fe-S]) cluster, the altronate hydrolase from E. coli does not have an Fe-S core. ebi.ac.ukresearchgate.net
Altronate dehydratase belongs to the large and mechanistically diverse IlvD/EDD superfamily. researchgate.netmdpi.combiorxiv.org This superfamily includes dihydroxy-acid dehydratases (DHADs) and various sugar acid dehydratases (DHTs), which are crucial enzymes in amino acid biosynthesis and carbohydrate metabolism. researchgate.netnih.gov Phylogenetic analysis shows that these enzymes cluster based on substrate preference, with distinct branches for those acting on sugar acids versus those acting on branched-chain dihydroxyacids. researchgate.net
Some altronate dehydratases are also classified within the enolase superfamily, indicating a case of convergent evolution where different protein scaffolds evolved to catalyze similar chemical reactions. nih.govtamu.edu The evolutionary path of these enzymes highlights how new catalytic functions can emerge from ancestral proteins, often with promiscuous activities, which are then refined for specific metabolic roles in different organisms. nih.gov The D-altronate dehydratase/D-galactarate dehydratase family (COG2721) contains several functionally distinct enzymes, including UxaA, GarD, and D-idonate dehydratase, demonstrating the functional divergence within this protein group. nih.gov
Structural Biology of Altronate Dehydratase: Active Site Characterization and Cofactor Interactions
D-Altronate Dehydrogenase (EC 1.1.1.58 / D-Tagaturonate Reductase)
D-altronate dehydrogenase, also known as tagaturonate reductase (EC 1.1.1.58), is an oxidoreductase that catalyzes the reversible oxidation of D-altronate. wikipedia.orggenome.jp Its systematic name is D-altronate:NAD⁺ 3-oxidoreductase. wikipedia.org This enzyme is a key component of the D-galacturonate catabolic pathway in bacteria like E. coli. google.comwikipedia.org
The reaction catalyzed by this enzyme is: D-altronate + NAD⁺ ⇌ D-tagaturonate + NADH + H⁺ wikipedia.org
This enzyme acts on the CH-OH group of D-altronate with NAD⁺ as the acceptor. wikipedia.org In the metabolic pathway for D-galacturonate utilization, D-altronate dehydrogenase works upstream of altronate dehydratase. asm.orgnih.gov D-galacturonate is first converted to D-tagaturonate, which is then reduced to D-altronate by this dehydrogenase. nih.govcreative-enzymes.com The resulting D-altronate is then dehydrated by altronate dehydratase to enter the next stage of catabolism. nih.gov The enzyme is essential for connecting the metabolism of specific hexuronates to the central metabolic pathways. wikipedia.orgcreative-enzymes.com Note that another enzyme, fructuronate reductase (EC 1.1.1.57), can also produce D-altronate from D-tagaturonate, showcasing the metabolic redundancy present in some organisms. creative-enzymes.com
Mechanism of D-Tagaturonate Reduction to D-Altronate
The conversion of D-tagaturonate to D-altronate is a key step in the catabolism of D-galacturonic acid in many bacteria. This reduction is catalyzed by the enzyme D-tagaturonate reductase, also known as altronate dehydrogenase or altronic oxidoreductase. creative-enzymes.comwikipedia.org This enzyme facilitates a reversible, NADH-dependent reduction of the keto group at the C2 position of D-tagaturonate to a hydroxyl group, yielding D-altronate. creative-enzymes.comacs.org
The reaction can be summarized as follows: D-tagaturonate + NADH + H⁺ ⇌ D-altronate + NAD⁺ wikipedia.orggenome.jp
This enzymatic step is crucial in the isomerase pathway of D-galacturonate catabolism, which allows microorganisms like Escherichia coli to utilize D-galacturonic acid as a carbon and energy source. creative-enzymes.comtamu.edu The pathway begins with the isomerization of D-galacturonate to D-tagaturonate, which is then reduced to D-altronate. creative-enzymes.comcore.ac.uk The pathway ultimately leads to the formation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, which can enter central metabolic pathways. nih.govtamu.edu
Specificity and Promiscuity of D-Altronate Dehydrogenases
D-altronate dehydrogenase, systematically named D-altronate:NAD⁺ 3-oxidoreductase (EC 1.1.1.58), is a member of the oxidoreductase family that acts on the CH-OH group of the donor with NAD⁺ or NADP⁺ as the acceptor. creative-enzymes.comwikipedia.org While its primary role is the interconversion of D-tagaturonate and D-altronate, the specificity and promiscuity of these dehydrogenases can vary. creative-enzymes.comwikipedia.org
For instance, the D-altronate dehydratase family of enzymes, which are involved in related pathways, have demonstrated both metabolic and substrate promiscuity. mdpi.comresearchgate.net Some of these enzymes are involved in non-phosphorylative pathways associated with D-arabinose, L-galactose, and L-fucose. mdpi.comresearchgate.net The D-altronate dehydratase from Herbaspirillum huttiense can function as a D-arabinonate dehydratase, while the corresponding enzyme from Acidovorax avenae acts as a D-altronate dehydratase within a novel L-galactose pathway. researchgate.netresearchgate.netnih.gov This highlights the adaptability and evolutionary divergence of these enzymes.
Kinetic Parameters and Allosteric Regulation
The kinetic parameters of D-altronate dehydrogenases have been studied to understand their efficiency and substrate affinity. For example, in the reverse reaction, the l-galactonate dehydrogenase from Bacteroides vulgatus reduces D-tagaturonate to L-galactonate with a kcat of 90 s⁻¹ and a kcat/Km of 1.6 × 10⁵ M⁻¹s⁻¹. acs.org While this is not the D-altronate producing reaction, it provides insight into the kinetics of D-tagaturonate reduction.
Information on the allosteric regulation of D-altronate dehydrogenase is not extensively detailed in the provided search results. However, the broader family of uronate dehydrogenases, which catalyze similar oxidative reactions, are known to be regulated. These enzymes often require divalent cations like Mg²⁺ for their activity and have specific binding motifs for the cofactor (NAD⁺) and the substrate. researchgate.netnih.govcreative-enzymes.com The catalytic mechanism of some related dehydrogenases involves a proton relay system, and mutations in this system can affect substrate binding and catalytic efficiency. envirobiotechjournals.com
Associated Enzymatic Activities in D-Altronate-Related Pathways
The metabolic pathway involving D-altronate is interconnected with several other enzymatic activities that process related sugar acids.
Uronate Isomerases (e.g., D-Glucuronate Isomerase, D-Galacturonate Isomerase)
Uronate isomerases (EC 5.3.1.12) are crucial enzymes that catalyze the initial step in the catabolism of D-glucuronate and D-galacturonate by converting them into their keto-isomers, D-fructuronate and D-tagaturonate, respectively. nih.govrcsb.orgwikipedia.org These enzymes belong to the amidohydrolase superfamily, a large and diverse group of enzymes that predominantly catalyze hydrolytic reactions. nih.govrcsb.orgnih.govacs.org The mechanism of uronate isomerase involves a proton transfer from C-2 to C-1 of the substrate, proceeding through a cis-enediol intermediate. nih.govnih.govacs.org Interestingly, while many members of the amidohydrolase superfamily require a divalent metal ion for activity, some uronate isomerases have been found to be active without one. nih.govresearchgate.net
Dehydratases of Related Hexonic and Pentonic Acids
Following the formation of D-altronate, the next step in the pathway is typically a dehydration reaction. D-altronate dehydratase (EC 4.2.1.7) catalyzes the conversion of D-altronate to 2-dehydro-3-deoxy-D-gluconate. ontosight.aiebi.ac.ukwikipedia.org This enzyme belongs to the hydro-lyase family. wikipedia.org
Similar dehydratase activities are observed for other sugar acids. For instance, L-arabinonate dehydratase (EC 4.2.1.25) catalyzes the dehydration of L-arabinonate to 2-dehydro-3-deoxy-L-arabinonate. wikipedia.orgqmul.ac.uknih.gov This enzyme from Rhizobium leguminosarum exhibits broad substrate specificity, acting on D-galactonate and D-fuconate with high efficiency, and showing weaker activity with D-xylonate and D-gluconate. uniprot.org Some L-arabinonate dehydratases have been found to contain an iron-sulfur cluster ([4Fe-4S]²⁺ or [2Fe-2S]) that is essential for their catalytic activity. nih.govresearchgate.net The D-altronate dehydratase family of enzymes also shows substrate promiscuity, being involved in the metabolism of various pentoses and hexoses. mdpi.com
Aldolases and Kinases Downstream of D-Altronate Intermediates
The product of D-altronate dehydration, 2-dehydro-3-deoxy-D-gluconate (also known as 2-keto-3-deoxy-D-gluconate or KDG), is a key intermediate that is further metabolized. nih.govtamu.edu The subsequent steps involve phosphorylation and aldol (B89426) cleavage.
2-dehydro-3-deoxygluconokinase (KDGK; EC 2.7.1.45) catalyzes the ATP-dependent phosphorylation of KDG to 6-phospho-2-dehydro-3-deoxy-D-gluconate (KDPG). wikipedia.orgnih.govuniprot.orggenome.jp This kinase belongs to the transferase family and requires a divalent cation for activity. nih.gov Some KDG kinases can also phosphorylate related substrates, such as 2-keto-D-gluconate. nih.gov An enzyme from Sulfolobus solfataricus has been identified that phosphorylates both 2-dehydro-3-deoxy-D-gluconate and 2-dehydro-3-deoxy-D-galactonate with similar efficiency. expasy.org
Finally, 2-keto-3-deoxy-6-phosphogluconate aldolase (B8822740) (KDPG aldolase) cleaves KDPG into pyruvate and D-glyceraldehyde-3-phosphate, which are central metabolites that can enter glycolysis and other metabolic pathways. nih.govtamu.edu
Metabolic Pathways Featuring D Altronate
D-Glucuronate and D-Galacturonate Catabolism via the D-Altronate Pathway
In many bacteria, the breakdown of D-glucuronate and D-galacturonate proceeds through a series of enzymatic reactions that converge on the formation of D-altronate. This pathway, often referred to as the isomerase pathway, is crucial for utilizing these hexuronic acids as carbon and energy sources. nih.govnih.govasm.org
The Isomerase Pathway: D-Hexuronate to D-Altronate Conversion
The catabolism of D-galacturonate in several bacterial species, including Escherichia coli, initiates with its isomerization to D-tagaturonate. nih.govresearchgate.net This reaction is catalyzed by the enzyme uronate isomerase (UxaC). nih.govnih.govplos.org Subsequently, D-tagaturonate is reduced to D-altronate in an NADH-dependent reaction mediated by D-tagaturonate reductase (UxaB). nih.govgenome.jp
Similarly, D-glucuronate can be catabolized through a parallel pathway. It is first isomerized to D-fructuronate by the same uronate isomerase (UxaC). nih.govnih.gov D-fructuronate is then reduced to D-mannonate by mannonate oxidoreductase (UxuB). nih.govplos.org While this parallel route leads to D-mannonate, the pathway involving D-galacturonate directly produces D-altronate.
| Reactant | Enzyme | Product | Organism Example |
| D-Galacturonate | Uronate Isomerase (UxaC) | D-Tagaturonate | Escherichia coli |
| D-Tagaturonate | D-Tagaturonate Reductase (UxaB) | D-Altronate | Escherichia coli |
| D-Glucuronate | Uronate Isomerase (UxaC) | D-Fructuronate | Escherichia coli |
| D-Fructuronate | Mannonate Oxidoreductase (UxuB) | D-Mannonate | Escherichia coli |
Dehydration of D-Altronate to 2-Keto-3-deoxy-D-gluconate (KDG)
Once formed, D-altronate undergoes a dehydration reaction, a critical step that channels it into the central carbon metabolism. ontosight.ai This reaction is catalyzed by the enzyme D-altronate dehydratase (UxaA), which removes a water molecule from D-altronate to produce 2-keto-3-deoxy-D-gluconate (KDG). nih.govontosight.aiuniprot.org This enzyme is also referred to as D-altronate hydro-lyase. ontosight.ai In E. coli, the optimal pH for altronate dehydratase activity is approximately 7.5. uniprot.org The enzyme requires a metal cofactor, typically Fe2+, although Mn2+ can substitute for it at higher concentrations. uniprot.org
Subsequent Metabolism of KDG to Central Carbon Metabolites
KDG is a key intermediate that links the catabolism of hexuronates to the central metabolic pathways. nih.gov It is further metabolized by the sequential action of two enzymes: KDG kinase (KdgK) and KDG aldolase (B8822740) (KdgA). nih.govnih.gov KDG kinase phosphorylates KDG to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). Subsequently, KDPG aldolase cleaves KDPG into pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP). nih.gov Both pyruvate and GAP are central metabolites that can directly enter glycolysis and the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. metwarebio.comfrontiersin.org
Interconversion Dynamics of D-Altronate with Other Sugar Acids
The metabolic flux through the D-galacturonate pathway is critically dependent on two key enzymatic reactions that directly involve D-altronate. These enzymes facilitate its formation and subsequent conversion, showcasing the dynamic nature of sugar acid metabolism.
The first reaction is the conversion of D-tagaturonate to D-altronate, a reduction reaction catalyzed by altronate oxidoreductase (EC 1.1.1.58), also known as D-tagaturonate reductase. frontiersin.orggenome.jp This enzyme utilizes NADH as a cofactor to reduce the keto group of D-tagaturonate, yielding the hydroxyl group of D-altronate. The reaction is reversible, linking D-altronate metabolism to the pool of available NAD+/NADH. nih.govgenome.jp
The second key reaction is the dehydration of D-altronate, catalyzed by altronate dehydratase (EC 4.2.1.7), a member of the UxaA enzyme family. ontosight.aiebi.ac.ukebi.ac.uk This enzyme is a hydro-lyase that removes a molecule of water from D-altronate to form 2-dehydro-3-deoxy-D-gluconate. ontosight.aigenome.jp In E. coli, this enzyme requires a ferrous iron (Fe²⁺) cofactor for its activity, which can be substituted by manganese (Mn²⁺) at higher concentrations. uniprot.org Its function is inhibited by high concentrations of Fe²⁺ and by iron-chelating agents like EDTA, with an optimal activity observed around a pH of 7.5. uniprot.org
Recent research has uncovered significant metabolic promiscuity within the D-altronate dehydratase enzyme family. researchgate.net For example, a homologous enzyme in the bacterium Acidovorax avenae functions as a D-altronate dehydratase within a novel L-galactose catabolic pathway, where L-galactonate is ultimately converted to D-altronate. researchgate.netnih.gov This highlights the evolutionary adaptability of these enzymes to function in different metabolic contexts. researchgate.net
Table 1: Key Enzymes in D-Altronate Interconversion
| Enzyme | EC Number | Reaction | Cofactor(s) | Organism Example | Source(s) |
|---|---|---|---|---|---|
| Altronate oxidoreductase (Tagaturonate reductase) | 1.1.1.58 | D-tagaturonate + NADH + H⁺ ↔ D-altronate + NAD⁺ | NAD⁺/NADH | Escherichia coli | frontiersin.orgnih.govgenome.jp |
| Altronate dehydratase | 4.2.1.7 | D-altronate ↔ 2-dehydro-3-deoxy-D-gluconate + H₂O | Fe²⁺ (or Mn²⁺) | Escherichia coli | ontosight.aiuniprot.orggenome.jp |
Transcriptional Regulation and Genetic Control of D-Altronate Metabolism
The expression of genes involved in D-altronate metabolism is tightly controlled by transcriptional regulators that respond to the presence of specific sugar acids. This genetic control ensures that the catabolic machinery is synthesized only when needed. The regulatory mechanisms show considerable diversity across different bacterial lineages.
In the gammaproteobacterium Escherichia coli, the hexuronate catabolic pathways are governed by two related transcriptional repressors from the GntR family: ExuR and UxuR . asm.orguni.lu The uxa genes, which encode the enzymes for D-galacturonate catabolism including altronate dehydratase (uxaA) and altronate oxidoreductase (uxaB), are primarily under the negative control of the ExuR repressor. asm.org In the absence of an inducer molecule (an intermediate of the pathway), ExuR binds to specific operator sites on the DNA, preventing the transcription of these genes. asm.orgasm.org
Comparative genomic studies in other proteobacteria have identified alternative regulatory systems. asm.orgnih.gov In many species within the Burkholderiaceae, Comamonadaceae, and Pseudomonadaceae families, a novel GntR family transcription factor, GguR , controls the majority of hexuronate and aldarate utilization genes. asm.org Additionally, other local regulators, such as UdhR from the LacI family, have been identified in some bacteria where they control specific genes involved in hexuronate metabolism. nih.gov
A distinct regulatory strategy is observed in the alphaproteobacterium Caulobacter crescentus. In this organism, the hexuronate metabolism genes, including uxaA, are organized in a cluster that is regulated by HumR , a transcriptional repressor belonging to the LacI family. scu.edu HumR binds to an operator sequence within the promoters of the target operons, and this repression is relieved by the presence of D-galacturonate. scu.edu This demonstrates that different evolutionary solutions have arisen in bacteria to control the same fundamental metabolic pathway.
Table 2: Transcriptional Regulators of D-Altronate Metabolic Genes
| Regulator | Regulator Family | Target Gene(s) Include | Mode of Action | Organism Example(s) | Source(s) |
|---|---|---|---|---|---|
| ExuR | GntR | uxaA, uxaB, uxaC, exuT | Repressor | Escherichia coli | asm.orguni.lu |
| GguR | GntR | Hexuronate/aldarate utilization genes | Repressor | Burkholderiaceae, Pseudomonadaceae | asm.orgnih.gov |
| HumR | LacI | uxaA, uxaC operons | Repressor | Caulobacter crescentus | scu.edu |
Microbial Systems and Biotransformation of D Altronate
Distribution and Diversity of D-Altronate Metabolic Pathways Across Bacterial and Fungal Species
The capacity to metabolize D-altronate is widespread among microorganisms, reflecting its importance as a carbon source derived from the common plant polysaccharide pectin (B1162225). The pathway for D-galacturonate catabolism, which involves the formation and subsequent dehydration of D-altronate, is well-documented in a variety of bacterial phyla.
In Escherichia coli, a well-studied member of the Enterobacteriaceae family, D-altronate is an intermediate in the catabolism of D-galacturonic acid. asm.org The pathway begins with the transport of D-galacturonate into the cell. plos.org An isomerase, uronate isomerase (UxaC), then converts D-galacturonate to D-tagaturonate. asm.orgplos.org Subsequently, D-tagaturonate is reduced to D-altronate by an NADH-dependent altronate oxidoreductase (UxaB). asm.orgplos.orgplos.org The final step in this part of the pathway is the dehydration of D-altronate to 2-keto-3-deoxy-D-gluconate (KDG), a reaction catalyzed by altronate dehydratase (UxaA). asm.orgplos.orgwikipedia.orguniprot.org KDG is then further metabolized to central metabolites like pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govresearchgate.net This pathway, often referred to as the Ashwell pathway, is crucial for the utilization of hexuronates. asm.orgcambridge.org Studies have shown that the expression of the genes involved, such as uxaB, is repressed under certain conditions, like osmotic stress, indicating a complex regulatory network governing this metabolic route. plos.orgplos.org
The enzymes involved have been purified and characterized. For instance, altronate dehydratase in E. coli is an iron-dependent hydro-lyase. uniprot.orgresearchgate.net The genes for this pathway, uxaC, uxaB, and uxaA, are often found clustered together. researchgate.net
The metabolic pathway for D-altronate extends beyond Enterobacteriaceae to other members of the Proteobacteria phylum.
Aeromonas : In soil-dwelling Aeromonas species, the pathway for D-glucuronate and D-galacturonate catabolism mirrors that of E. coli. nih.gov D-galacturonate is isomerized to D-tagaturonate, which is then reduced to D-altronate. nih.gov This is followed by the dehydration of D-altronate to 2-keto-3-deoxy-D-gluconate. nih.gov Cell-free extracts of Aeromonas grown on D-galacturonate have been shown to contain altronate dehydratase activity. nih.gov
Pseudomonas : While detailed studies on D-altronate metabolism in Pseudomonas are less common, comparative genomic analyses suggest the presence of the necessary enzymatic machinery for hexuronate utilization in this genus. asm.org
Herbaspirillum and Acidovorax : Research into these genera has revealed interesting promiscuity of the enzymes related to D-altronate metabolism. In Herbaspirillum huttiense, a gene homologous to D-altronate dehydratase was found to function as a D-arabinonate dehydratase in vitro. mdpi.comnih.govresearchgate.net Conversely, the corresponding gene in Acidovorax avenae encodes a functional D-altronate dehydratase, which participates in a novel L-galactose metabolic pathway. mdpi.comnih.govresearchgate.net In this pathway, L-galactonate is converted to D-altronate through the action of two dehydrogenases. nih.govresearchgate.net This highlights the metabolic versatility and evolutionary adaptation of these enzymes. mdpi.comnih.gov
Table 1: D-Altronate Related Enzymes in Select Proteobacteria
| Species | Enzyme | Gene | Function in D-Altronate Pathway | Notes |
|---|---|---|---|---|
| Escherichia coli | Altronate oxidoreductase | uxaB | Reduction of D-tagaturonate to D-altronate | NADH-dependent |
| Altronate dehydratase | uxaA | Dehydration of D-altronate to 2-keto-3-deoxy-D-gluconate | Iron-dependent hydro-lyase | |
| Aeromonas sp. | Altronate dehydratase | - | Dehydration of D-altronate to 2-keto-3-deoxy-D-gluconate | Pathway identical to E. coli |
| Herbaspirillum huttiense | D-altronate dehydratase family protein | C785_RS13685 | Functions as D-arabinonate dehydratase in vitro | Shows substrate promiscuity |
| Acidovorax avenae | D-altronate dehydratase | ACAV_RS08155 | Dehydration of D-altronate | Part of a novel L-galactose pathway |
The metabolic pathways involving D-altronate are not limited to Proteobacteria.
Faecalibacterium prausnitzii : As a prominent member of the human gut microbiota, the metabolic capabilities of F. prausnitzii are of significant interest. While specific studies on D-altronate metabolism in this species are not extensively detailed in the provided context, the prevalence of pectin in the human diet suggests that gut microbes, in general, possess mechanisms for its degradation, which would include the D-altronate pathway.
Thermotoga maritima : This hyperthermophilic bacterium presents a novel variation of the D-galacturonate catabolic pathway. nih.gov While it possesses the enzymes to convert D-galacturonate to D-fructuronate, it lacks the typical altronate-related enzymes found in E. coli (uxaA and uxaB). nih.gov Instead, T. maritima utilizes a novel enzyme, D-tagaturonate-D-fructuronate epimerase (UxaE), which connects the D-galacturonate and D-glucuronate metabolic pathways. researchgate.netnih.gov This allows D-galacturonate to be metabolized via the D-glucuronate pathway enzymes, bypassing the direct formation and dehydration of D-altronate as seen in E. coli. researchgate.net
Exploration in Proteobacteria (e.g., Aeromonas, Pseudomonas, Herbaspirillum, Acidovorax)
Genetic Analysis and Genomic Context of D-Altronate-Related Genes
The genetic organization and comparative analysis of genes involved in D-altronate metabolism provide valuable insights into their regulation, function, and evolution.
In many bacteria, the genes encoding the enzymes for D-altronate metabolism are organized into operons, allowing for coordinated regulation.
In E. coli, the genes for D-galacturonate catabolism, including uxaC (uronate isomerase), uxaB (altronate oxidoreductase), and uxaA (altronate dehydratase), are clustered together. asm.orgresearchgate.net This uxa operon is often found alongside the exuT gene, which encodes a hexuronate transporter. asm.orgresearchgate.net The entire system is under the control of regulatory proteins like ExuR and UxuR, which repress gene expression in the absence of their inducers. asm.orguni.lu
Similar gene clustering is observed in other Proteobacteria. In Caulobacter crescentus, a gene cluster (CC_1487 to CC_1495) is responsible for D-galacturonate metabolism and includes homologs for uxaC, uxaB, and uxaA. scu.edu This cluster is likely organized into several operons. scu.edu In Herbaspirillum huttiense, the gene for the D-altronate dehydratase family protein is clustered with genes related to pentose (B10789219) metabolism, hinting at a broader role in sugar acid catabolism. nih.govresearchgate.net
Comparative genomics reveals the evolutionary relationships and functional diversity of D-altronate-related enzymes. The D-altronate dehydratase (UxaA) and altronate oxidoreductase (UxaB) have orthologs distributed across various bacterial lineages.
The UxaA protein family, which includes D-altronate dehydratase, shows significant functional promiscuity. mdpi.comnih.gov While the E. coli enzyme is specific for D-altronate, orthologs in other bacteria can act on different sugar acids. researchgate.netnih.govresearchgate.net For example, the H. huttiense ortholog acts on D-arabinonate, while the A. avenae ortholog is a true D-altronate dehydratase involved in L-galactose metabolism. mdpi.comnih.govresearchgate.net This "metabolic promiscuity" allows organisms to utilize a wider range of substrates with a limited set of enzymes. nih.govnih.gov
The altronate oxidoreductase (UxaB) and the mannonate oxidoreductase (UxuB) from the D-glucuronate pathway are homologous, suggesting a common evolutionary origin. asm.org Comparative genomic studies have helped to reconstruct the hexuronate metabolic pathways and their regulatory networks across Gammaproteobacteria, identifying new members of the regulons and highlighting the differences in their binding motifs. asm.orgasm.orguni.lu
Operon Structures and Gene Clustering in D-Altronate Pathways
Heterologous Expression and Recombinant Production of D-Altronate Enzymes
The study and application of D-altronate metabolic pathways heavily rely on the ability to produce their constituent enzymes in well-characterized microbial hosts. Heterologous expression, the process of expressing a gene in a host organism that does not naturally have it, is a cornerstone of modern biotechnology. Model organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as cellular factories for the recombinant production of enzymes involved in D-altronate metabolism, such as D-altronate dehydratase (encoded by the uxaA gene). nih.govvtt.fi This approach allows researchers to isolate and characterize individual enzymes, test pathway variations, and construct engineered microorganisms for specific biotransformation tasks. mdpi.com
For instance, genes from the D-galacturonate catabolic pathway of T. reesei were successfully expressed in S. cerevisiae, resulting in active enzymes. vtt.fi Similarly, enzymes from the hexuronate catabolism pathway of the hyperthermophilic bacterium Thermotoga maritima have been produced and characterized in E. coli to understand their function and kinetics. nih.gov The ability to produce these enzymes recombinantly is fundamental to harnessing the D-altronate pathway for biotechnological purposes.
Despite the power of heterologous expression, producing functional D-altronate pathway enzymes in model hosts is not without its challenges. A primary obstacle is the formation of inclusion bodies, which are dense, insoluble aggregates of misfolded proteins. nih.gov This issue is often triggered by high rates of protein expression, where the cellular machinery for protein folding becomes overwhelmed. nih.gov
Another significant challenge, particularly for the key enzyme D-altronate dehydratase (UxaA), is related to its cofactor requirement. UxaA is an iron-dependent dehydratase, requiring a ferrous iron (Fe²⁺) cofactor for its catalytic activity. uniprot.orgnih.gov Inefficient loading of this iron cofactor into the enzyme when expressed in a heterologous host like S. cerevisiae can lead to low or no activity, creating a bottleneck in the engineered pathway. escholarship.org Furthermore, intrinsic properties of the protein, such as the presence of hydrophobic regions, can predispose them to aggregation and inclusion body formation. nih.gov
To overcome these hurdles, several strategies have been developed:
Modification of Culture Conditions: Lowering the cultivation temperature (e.g., to 15-20°C) after inducing gene expression can slow down the rate of protein synthesis, which in turn can enhance proper folding and increase the proportion of soluble, active enzyme. nih.gov Adjusting the pH of the culture medium can also have a beneficial effect on the soluble expression of some recombinant proteins. nih.gov
Vector and Host Engineering: The choice of expression vector and host strain is critical. Using plasmids with lower copy numbers or promoters with tunable strength can control the rate of protein synthesis, preventing the cell's folding machinery from being overloaded. nih.gov
Enzyme Selection and Engineering: An alternative strategy to bypass cofactor issues is to identify and utilize functionally equivalent enzymes with different cofactor requirements. For example, researchers have suggested that D-altronate dehydratase activity might be better achieved in yeast by using enzymes from the enolase superfamily, which typically bind Mg²⁺ as a cofactor and have been shown to have high activity in yeast. escholarship.org
These strategies are crucial for overcoming the common pitfalls of recombinant protein production and enabling the successful construction of functional D-altronate metabolic pathways in engineered microbes.
Once an enzyme from the D-altronate pathway is heterologously expressed, its activity must be rigorously evaluated to confirm its function and determine its kinetic properties. A variety of in vitro and in vivo methods are employed for this purpose.
A common approach involves using coupled enzymatic assays where the product of the reaction of interest is immediately consumed by a second, well-characterized "coupling" enzyme that produces a measurable signal, such as the oxidation or reduction of a cofactor like NADH or NADPH. For example, the activity of a novel epimerase was assayed by coupling the conversion of D-fructuronate to D-tagaturonate with the NADH-dependent reduction of D-tagaturonate to D-altronate by a D-tagaturonate reductase (UxaB) from E. coli. nih.gov The change in absorbance as NADH is consumed can be monitored spectrophotometrically to determine the enzyme's activity. nih.gov Similarly, the activity of aldolases that produce pyruvate can be coupled with lactate (B86563) dehydrogenase, which reduces pyruvate to lactate while oxidizing NADH. nih.gov
Direct analytical methods are also used to measure the depletion of the substrate or the formation of the product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying the specific molecules involved in the reaction after derivatization. nih.gov
The table below summarizes examples of enzymes related to D-altronate pathways that have been heterologously expressed and evaluated.
| Enzyme | Source Organism | Expression Host | Evaluation Method(s) | Reference |
| D-galacturonate reductase (GAR1) | Trichoderma reesei | Saccharomyces cerevisiae | Enzyme activity assays with crude mycelial extracts; characterization of purified protein. | vtt.fi |
| D-tagaturonate reductase (UxaB) | Escherichia coli | Escherichia coli | Spectrophotometric assay monitoring NADH consumption. | nih.gov |
| Tagaturonate–fructuronate epimerase (UxaE) | Thermotoga maritima | Escherichia coli | Coupled colorimetric assay; GC-MS. | nih.gov |
| L-2-keto-3-deoxyfuconate aldolase (B8822740) (FucH) | Veillonella ratti | Escherichia coli | Spectrophotometric assay coupled with lactate dehydrogenase. | nih.gov |
These evaluation techniques are essential for validating the function of individual enzymes and for troubleshooting and optimizing engineered metabolic pathways.
Challenges and Strategies for Active Enzyme Production in Model Hosts
Metabolic Engineering Strategies Utilizing D-Altronate Pathways
Metabolic engineering aims to purposefully redesign the metabolism of microorganisms to enhance the production of valuable chemicals. researchgate.netscispace.com The D-altronate pathway, as a key route in the catabolism of hexuronic acids like D-galacturonic acid, presents a valuable target for such engineering efforts. nih.govresearchgate.net D-galacturonic acid is a major component of pectin, an abundant polysaccharide in plant biomass, making it an attractive, non-food feedstock for bioproduction. vtt.fi
The core strategies for engineering microbes with D-altronate pathways involve a systematic and multi-faceted approach: researchgate.netresearcher.life
Pathway Engineering: This involves the overexpression of genes encoding key enzymes in the pathway to increase metabolic flux. For the bacterial isomerase pathway, this would include heterologous expression and optimization of the uronate isomerase (UxaC), D-tagaturonate reductase (UxaB), and D-altronate dehydratase (UxaA) to efficiently convert D-galacturonic acid to 2-keto-3-deoxy-D-gluconate. nih.govnih.gov
Deletion of Competing Pathways: To maximize the carbon flux towards the desired product, native metabolic pathways that compete for the same precursors or consume the intermediates are often deleted. This ensures that the carbon from the feedstock is channeled efficiently through the engineered pathway. researchgate.net
By applying these strategies, researchers can rewire a microorganism's metabolism to utilize substrates like D-galacturonic acid and channel its intermediates, including D-altronate, towards the synthesis of valuable products such as amino acids or biofuels. researchgate.net
The following table outlines key strategies and their objectives in the metabolic engineering of D-altronate and related pathways.
| Strategy | Objective | Example | Reference |
| Pathway Overexpression | Increase metabolic flux from substrate to product. | Expressing uxaC, uxaB, and uxaA genes to convert D-galacturonic acid into 2-keto-3-deoxy-D-gluconate. | nih.govnih.gov |
| Deletion of Competing Pathways | Redirect carbon flux towards the desired biosynthetic pathway. | Deleting pathways that consume precursors needed for the engineered pathway. | researchgate.netresearcher.life |
| Cofactor Balancing | Ensure sufficient supply of redox cofactors (e.g., NADH, NADPH) for pathway enzymes. | Engineering central metabolism to enhance NAD⁺ regeneration for dehydrogenase reactions. | researchgate.net |
| Transporter Engineering | Improve substrate uptake and/or product export. | Expressing the hexuronate transporter ExuT to facilitate D-galacturonic acid import. | nih.govresearchgate.net |
These integrated engineering approaches are unlocking the potential of the D-altronate pathway for sustainable and bio-based chemical production.
Chemical and Chemo Enzymatic Synthesis of D Altronate and Derivatives
Conventional Chemical Synthesis Methodologies for D-Altronate
Traditional chemical synthesis provides foundational routes to D-altronate, often starting from more common sugars. These methods, while established, come with specific challenges and limitations.
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. masterorganicchemistry.com This process involves the addition of a cyanide ion to the open-chain form of a sugar, forming a cyanohydrin. Subsequent hydrolysis and reduction yield a new aldose with one additional carbon. For instance, applying the Kiliani-Fischer synthesis to a pentose (B10789219) like D-arabinose results in a mixture of the hexoses D-glucose and D-mannose. libretexts.org This method can be adapted to produce altronic acid. A known procedure involves preparing calcium D-altronate, which can then be used to create D-altrono-γ-lactone. lookchem.com
However, the Kiliani-Fischer synthesis has notable limitations. A primary drawback is the lack of stereoselectivity, which results in the formation of epimers—diastereomers that differ in configuration at only one chiral center. masterorganicchemistry.com This necessitates separation of the desired product from a mixture, which can be a complex and yield-reducing process. For example, the synthesis starting from D-arabinose produces both D-glucose and D-mannose, which must then be separated. libretexts.org
An alternative chemical route to aldonic acids involves the oxidation of the corresponding aldose. For example, the oxidation of a sugar with bromine water can convert the aldehyde group to a carboxylic acid, a key step in the Ruff degradation method for shortening a sugar chain. masterorganicchemistry.com While this specific degradation shortens the chain, the principle of selective oxidation is a cornerstone of sugar chemistry.
Approaches via Kiliani-Fischer Synthesis and its Limitations
Chemo-Enzymatic and Enzymatic Synthesis of D-Altronate
To overcome the limitations of purely chemical methods, researchers have turned to biocatalysis, employing enzymes to achieve higher selectivity and efficiency.
Enzymes offer a highly specific means of producing D-altronate. For instance, D-altronate can be synthesized from D-tagatose through an enzymatic reaction. kegg.jp In some bacteria, such as Escherichia coli, D-altronate is an intermediate in the catabolism of hexuronates. nih.gov The enzyme altronate dehydratase catalyzes the dehydration of D-altronate to 2-dehydro-3-deoxy-D-gluconate. wikipedia.orguniprot.org
Furthermore, certain enzymes exhibit promiscuous activity, meaning they can act on substrates other than their primary one. For example, a dehydrogenase from Sphingomonas species A1 can oxidize D-altronate to its corresponding uronic acid. google.comgoogle.com This enzyme is part of a broader family of oxidoreductases that are valuable for producing rare sugars and their derivatives. google.com In some metabolic pathways, L-galactonate is converted to D-altronate through the sequential action of two dehydrogenases. researchgate.net
Table 1: Examples of Enzymatic Reactions Involving D-Altronate
| Enzyme/Organism | Substrate | Product | Reaction Type |
| Altronate dehydratase (E. coli) | D-Altronate | 2-dehydro-3-deoxy-D-gluconate | Dehydration wikipedia.orguniprot.org |
| Dehydrogenase (Sphingomonas sp. A1) | D-Altronate | D-tagaturonate | Oxidation kegg.jpgoogle.comgoogle.com |
| Dehydrogenases (Acidovorax avenae) | L-Galactonate | D-Altronate | Epimerization researchgate.net |
Many enzymatic reactions, particularly those involving oxidoreductases, require cofactors such as NAD⁺ or NADP⁺. nih.gov These cofactors are expensive, making their stoichiometric use in large-scale synthesis economically unfeasible. illinois.edu Therefore, efficient in situ regeneration of the cofactor is crucial.
Biocatalytic Approaches for D-Altronate Production
Synthesis of D-Altronate Derivatives for Academic Research
D-altronate and its derivatives are used in academic research for various purposes, including the synthesis of novel molecular structures. For example, a derivative, methyl 2,4-anhydro-5-azido-5,6-dideoxy-L-altronate, has been synthesized from L-rhamnose. iucr.org This compound serves as a conformationally restricted dipeptide isostere containing an oxetane (B1205548) ring. iucr.org The synthesis of oligomers of such oxetane-based dipeptide isosteres, including those derived from 6-deoxy-L-altronate, has also been established for studying their secondary structures. nih.gov These complex syntheses often involve multiple steps of protection, activation, and coupling to build larger molecules from the altronate-derived monomer. nih.gov
Preparation of Stereoisomers and Analogs
The synthesis of D-altronate, its stereoisomers, and analogs is achieved through both chemo-enzymatic and purely chemical routes. These methods leverage the substrate promiscuity of certain enzymes and strategic chemical reactions to access a range of related sugar acids.
Chemo-Enzymatic Synthesis
Enzymatic pathways provide highly specific routes to D-altronate and its isomers. A notable example is a novel L-galactose metabolic pathway identified in the bacterium Acidovorax avenae ATCC 19860. researchgate.netnih.gov In this pathway, L-galactonate undergoes epimerization at the C5 position to yield D-altronate, a reaction catalyzed by the sequential activity of two distinct dehydrogenases. researchgate.netnih.gov This pathway highlights the direct enzymatic conversion of a stereoisomer into D-altronate.
Another significant enzymatic route is found in the D-galacturonate catabolic pathway of fungi. helsinki.fivtt.fi Here, D-tagaturonate is reduced to D-altronate in a reaction catalyzed by an NADH-dependent D-tagaturonate reductase. helsinki.fi This demonstrates a key step where a keto-acid precursor is stereoselectively reduced to the corresponding aldonate.
The substrate flexibility of enzymes within the D-altronate dehydratase family is also crucial for synthesizing analogs. For instance, the dehydratase from Herbaspirillum huttiense can act on several hexonates, including D-altronate, D-idonate, and L-gluconate, indicating the potential for these enzymes to be used in biocatalytic systems for producing various sugar acid analogs. nih.gov
Chemical Synthesis
Chemical synthesis offers alternative strategies for preparing D-altronate derivatives and their stereoisomers. During the synthesis of a D-allo-5-(aminomethyl)tetrahydrofuran-2-carboxylate from D-ribose, a D-altronate derivative was isolated. psu.edu Specifically, the treatment of a C-2-O-triflate precursor with potassium carbonate in methanol (B129727) to form the desired D-allo product also yielded a minor amount of the D-altro stereoisomer, methyl 2,3-O-isopropylidene-6-O-(p-tolylsulfonyl)-D-altronate. psu.edu This demonstrates a chemical method where reaction conditions can lead to the formation of different stereoisomers, providing access to both D-allo and D-altro configurations.
| Starting Material | Key Reagent/Enzyme | Product | Synthesis Type |
| L-Galactonate | L-Galactonate Dehydrogenase / D-Altronate Dehydrogenase | D-Altronate | Chemo-Enzymatic |
| D-Tagaturonate | D-Tagaturonate Reductase | D-Altronate | Chemo-Enzymatic |
| Methyl 5-deoxy-2,3-O-isopropylidene-6-O-tosyl-β-D-ribo-hexofuranosid-2-ulo-2,4-triflate | Potassium Carbonate in Methanol | Methyl 2,3-O-isopropylidene-6-O-(p-tolylsulfonyl)-D-altronate | Chemical |
Functionalized Derivatives for Probe and Ligand Studies
The development of functionalized D-altronate derivatives is essential for their use as molecular probes to investigate enzyme function and as ligands for affinity-based studies. These derivatives are strategically modified to incorporate reporter groups or reactive functionalities for detection and conjugation.
A key application is in the creation of probe compounds designed to detect and isolate enzymes from complex biological mixtures. epo.org One patented approach describes the synthesis of a probe where the substrate, D-altronate, is linked to an indicator component (e.g., a fluorescent dye like Cy3) and a transition metal complex. epo.org This entire assembly can be immobilized on a solid support, such as gold-magnetic nanoparticles. When an enzyme specifically acts on the D-altronate portion of the probe, a detectable signal is generated, and the enzyme-probe complex can be isolated using the nanoparticle's magnetic properties. epo.org This method was proposed for identifying proteins from organisms like Pseudomonas putida that interact with various substrates, including D-altronate. epo.org
Chemical synthesis routes can also produce functionalized derivatives that serve as versatile intermediates for creating probes and ligands. The previously mentioned methyl 2,3-O-isopropylidene-6-O-(p-tolylsulfonyl)-D-altronate is an example of such a derivative. psu.edu The p-tolylsulfonyl (tosyl) group at the C-6 position is an excellent leaving group, making it amenable to nucleophilic substitution. For instance, this tosyl ester can be readily displaced by sodium azide (B81097) to introduce an azido (B1232118) group, which can then be reduced to an amine or used in click chemistry reactions to conjugate with other molecules, such as fluorophores or affinity tags. psu.edu
| Derivative | Synthetic Strategy | Functional Group(s) | Application |
| D-Altronate-Cy3 Probe | Linkage of D-altronate to a Cy3 dye and a transition metal complex, immobilized on nanoparticles. | Carboxylate, Fluorophore (Cy3), Nanoparticle conjugate | Detection and isolation of D-altronate-metabolizing enzymes. epo.org |
| Methyl 2,3-O-isopropylidene-6-O-(p-tolylsulfonyl)-D-altronate | Tosylation of a D-altronate precursor during a multi-step chemical synthesis. | p-Tolylsulfonyl (Tosyl) ester | Synthetic intermediate for further functionalization (e.g., azide displacement). psu.edu |
Advanced Analytical Methodologies in D Altronate Research
The study of D-altronate, a key intermediate in various metabolic pathways, relies on sophisticated analytical techniques for its detection, quantification, and structural characterization. These methodologies are crucial for understanding its biochemical roles and the enzymes involved in its metabolism.
Emerging Research Frontiers and Future Perspectives in D Altronate Studies
Discovery of Novel D-Altronate Metabolic Roles in Unexplored Biological Systems
Historically, D-altronate has been primarily associated with the bacterial degradation of D-galacturonic acid, a major component of pectin (B1162225). google.com In this well-established pathway, D-galacturonate is converted to D-tagaturonate, which is then reduced to D-altronate by D-tagaturonate reductase. google.com Subsequently, D-altronate dehydratase catalyzes the dehydration of D-altronate to 2-keto-3-deoxy-D-gluconate (KDG). google.comontosight.aigenome.jp This product then enters central metabolism after phosphorylation and cleavage. google.com
However, recent investigations have revealed that the metabolic landscape involving D-altronate is far more complex and widespread than previously understood. Research has uncovered the involvement of D-altronate and its metabolizing enzymes in non-phosphorylative pathways for various sugars, including D-arabinose, L-galactose, and L-fucose in bacteria. mdpi.comresearchgate.netnih.gov For instance, in Acidovorax avenae, a novel L-galactose pathway has been identified where L-galactonate is ultimately converted to D-altronate before further degradation. researchgate.netnih.gov This discovery highlights the metabolic promiscuity of enzymes in these pathways, where a single enzyme can act on multiple substrates, thereby expanding the metabolic capabilities of the organism. researchgate.netnih.gov
Furthermore, studies on the gut microbiome are beginning to suggest the importance of D-altronate metabolism in these complex microbial communities. biorxiv.orgresearchgate.net Given that D-galacturonic acid is a significant component of dietary fiber, the enzymatic machinery to process it, including the steps involving D-altronate, is crucial for gut bacteria to utilize this carbon source. ontosight.aimdpi.com The exploration of diverse environments, from soil to the gastrointestinal tracts of animals, is expected to continue revealing novel organisms and pathways where D-altronate plays a key role. ontosight.ai
Interdisciplinary Approaches Integrating Enzymology, Genetics, and Systems Biology
The expanding understanding of D-altronate's metabolic roles is largely attributable to the application of interdisciplinary research methodologies. The integration of classical enzymology with modern genetics and systems biology has been particularly fruitful. researchgate.netnih.govscispace.com
Enzymology has been fundamental in characterizing the enzymes that metabolize D-altronate. For example, D-altronate dehydratase, a key enzyme in the pathway, has been purified and its properties studied in organisms like Escherichia coli. nih.govresearchgate.net These studies have revealed that it is an iron-dependent hydro-lyase. nih.gov Furthermore, research into the enolase superfamily has provided deep insights into the structure-function relationships of dehydratases acting on sugar acids like D-altronate. nih.gov The study of enzyme promiscuity, where an enzyme can catalyze reactions on different substrates, is a key area of investigation. For instance, some D-altronate dehydratases have been shown to also act on D-mannonate. nih.gov
Genetics has been instrumental in identifying the genes encoding D-altronate metabolizing enzymes and understanding their regulation. The discovery that the uxaA gene encodes D-altronate dehydratase was a significant step. escholarship.orgnih.govuniprot.org Gene clustering analysis, where genes for a specific metabolic pathway are often located together on the chromosome, has been a powerful tool for predicting the function of uncharacterized genes in D-altronate pathways. researchgate.netasm.org
Systems biology approaches, which analyze the interactions between various cellular components, are providing a holistic view of D-altronate metabolism. oup.comnih.gov By integrating genomic, transcriptomic, and metabolomic data, researchers can construct comprehensive models of metabolic networks. scispace.comoup.com This allows for the identification of all the players in a pathway, including transporters, regulators, and enzymes, and how their activities are coordinated. nih.govasm.org Such approaches have been crucial in uncovering the connections between D-altronate metabolism and other pathways, as well as in predicting novel metabolic routes. nih.govoup.com
Development of Advanced Biocatalytic Processes Utilizing D-Altronate Enzymes
The unique properties of enzymes involved in D-altronate metabolism are attracting interest for their potential in biocatalysis. azolifesciences.commt.comnih.gov Biocatalysis uses enzymes to perform chemical reactions, offering advantages such as high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. mt.com
A primary focus is on the use of D-altronate dehydratase and related enzymes for the production of valuable chemicals. mdpi.com For instance, the conversion of biomass-derived sugars into platform chemicals is a key goal of the bio-based economy. mdpi.com Enzymes from D-altronate pathways, with their ability to act on a range of sugar acids, could be harnessed to convert components of lignocellulosic biomass into useful products. mdpi.comresearchgate.net
Directed evolution and protein engineering techniques are being employed to improve the properties of these enzymes for industrial applications. azolifesciences.com This includes enhancing their stability, activity, and substrate specificity. zymvol.combiorxiv.org For example, an enzyme could be engineered to more efficiently convert a specific substrate into a desired product, or to function under the harsh conditions of an industrial process. zymvol.com The development of "biocatalytic cascades," where multiple enzymes are used in a sequential series of reactions, is another promising strategy for complex chemical synthesis. azolifesciences.com
Computational and Bioinformatics Approaches for D-Altronate Pathway Prediction and Enzyme Design
Computational biology and bioinformatics are playing an increasingly vital role in advancing our understanding of D-altronate metabolism and its potential applications. zymvol.combiorxiv.org These approaches allow researchers to analyze vast amounts of biological data to predict metabolic pathways, identify novel enzymes, and even design new enzymes with desired functions. nih.govzymvol.com
Pathway Prediction: By analyzing the genomic context of known D-altronate metabolizing genes, bioinformatic tools can identify co-localized genes that are likely to be part of the same metabolic pathway. researchgate.netnih.govasm.org This has been instrumental in piecing together the novel pathways in which D-altronate is involved. researchgate.netnih.gov Furthermore, metabolic network models can be used to simulate the flow of metabolites through different pathways, helping to predict the physiological role of D-altronate in different organisms and under various conditions. scispace.comoup.com
Enzyme Discovery and Design: Sequence similarity networks and other comparative genomics tools are used to identify new enzymes with potential D-altronate metabolizing activity from the ever-growing databases of genomic sequences. nih.govacs.org Once a candidate enzyme is identified, molecular docking simulations can predict how D-altronate or its derivatives might bind to the enzyme's active site. acs.org This information is invaluable for understanding enzyme mechanism and for guiding protein engineering efforts. zymvol.combiorxiv.org In the future, it is anticipated that de novo enzyme design, where enzymes are created from scratch to perform a specific reaction, will become a powerful tool for developing novel biocatalysts for D-altronate conversion. biorxiv.orgbiorxiv.org
Application of D-Altronate and its Derivatives in Chemical Biology Research
The unique chemical structure of D-altronate and its derivatives makes them valuable tools for chemical biology research. Chemical biology utilizes chemical techniques to study and manipulate biological systems.
Probing Enzyme Activity: Synthetically produced D-altronate and its analogs can be used as probes to study the activity and specificity of enzymes. oup.comoup.com By modifying the structure of D-altronate, researchers can investigate which parts of the molecule are important for binding to the enzyme and for catalysis. This can provide fundamental insights into enzyme mechanisms. nih.gov
Metabolic Pathway Elucidation: Labeled versions of D-altronate, for example containing stable isotopes, can be used as tracers to follow its metabolic fate within a cell or organism. This allows for the direct mapping of metabolic pathways and the identification of downstream metabolites.
Development of Enzyme Inhibitors: Derivatives of D-altronate can be designed to act as inhibitors of the enzymes that metabolize it. These inhibitors can be used to study the physiological consequences of blocking a specific metabolic step. In the long term, such inhibitors could have therapeutic potential, for example, by targeting the metabolic pathways of pathogenic bacteria.
Q & A
Q. What are the primary metabolic pathways involving D-altronate, and how can researchers experimentally validate its enzymatic transformations?
D-altronate is a key intermediate in the catabolism of uronic acids. To study its metabolic role, researchers should:
- Identify enzymes : Use gene knockout studies or enzyme assays (e.g., altronate oxidoreductase [uxuB/uxuQ] and D-altronate dehydratase [uxaA]) to confirm its conversion from D-tagaturonate to 2-dehydro-3-deoxy-D-gluconate (2ddglcn) .
- Monitor intermediates : Employ techniques like HPLC or GC-MS to track substrate depletion and product formation in vitro .
- Compare pathways : Contrast D-altronate’s pathway with parallel routes (e.g., D-glucuronate metabolism) to identify regulatory nodes .
Q. How can researchers detect and quantify D-altronate in biological samples?
Methodological approaches include:
- Chromatographic separation : Use anion-exchange chromatography to isolate D-altronate from complex mixtures .
- Enzymatic assays : Couple reactions with NADH-dependent dehydrogenases (e.g., altronate oxidoreductase) and measure cofactor changes spectrophotometrically .
- Mass spectrometry : Apply stable isotope labeling (e.g., ¹³C-D-altronate) for precise quantification in metabolomic studies .
Q. What experimental designs are suitable for analyzing D-altronate’s role in microbial metabolism?
- Growth media optimization : Design minimal media with D-galacturonate or D-glucuronate as sole carbon sources to induce D-altronate pathway activity .
- Time-course experiments : Measure D-altronate accumulation under varying pH, temperature, or oxygen levels to assess pathway efficiency .
- Mutant strain analysis : Compare wild-type and ΔuxaA/ΔuxuB strains to confirm gene function .
Advanced Research Questions
Q. How can kinetic discrepancies in D-altronate dehydratase activity be resolved across studies?
Contradictions in enzyme kinetics (e.g., Km values) may arise from:
- Substrate purity : Verify substrate identity (e.g., via NMR) to exclude isomers like D-mannonate .
- Assay conditions : Standardize pH (optimal range: 7.0–7.5), temperature (30–37°C), and cofactor concentrations (NAD+/NADH ratios) .
- Enzyme source : Compare recombinant vs. native enzymes (e.g., Ec.UxaA vs. homologs from other species) to assess species-specific adaptations .
Q. What strategies can optimize D-altronate dehydratase activity for synthetic pathway engineering?
For metabolic engineering applications:
- Directed evolution : Screen mutant libraries under high-throughput conditions (e.g., semicarbazide assays for 2-keto acid detection) .
- Cofactor engineering : Substitute NADH with NADPH via enzyme mutagenesis to align with host metabolic networks .
- Substrate promiscuity testing : Evaluate activity on non-natural substrates (e.g., D-threonate) using coupled assays with OHB reductases .
Q. How do conflicting models of D-altronate pathway regulation align with omics data?
To reconcile discrepancies:
- Transcriptomic analysis : Compare gene expression (e.g., uxuB, uxaA) under varying carbon sources .
- Flux balance analysis : Integrate metabolomics data with genome-scale models to predict pathway flux under different conditions .
- Competitive inhibition studies : Test feedback regulation by pathway intermediates (e.g., 2ddglcn) using purified enzymes .
Q. What computational tools are effective for modeling D-altronate’s enzyme-substrate interactions?
Advanced methodologies include:
- Molecular docking : Use software like AutoDock Vina to predict binding modes of D-altronate with dehydratases .
- MD simulations : Simulate conformational changes in uxaA during catalysis to identify rate-limiting steps .
- Machine learning : Train models on kinetic datasets to predict enzyme activity under novel conditions .
Methodological Guidance for Data Analysis
Q. How should researchers handle variability in D-altronate quantification across technical replicates?
- Statistical normalization : Apply ANOVA or mixed-effects models to account for batch effects .
- Calibration curves : Use internal standards (e.g., deuterated D-altronate) to correct for instrument drift .
- Outlier detection : Apply Grubbs’ test to exclude non-biological variability .
Q. What frameworks support the integration of D-altronate pathway data into broader metabolic models?
- Systems biology tools : Use COPASI or KEGG Mapper to map D-altronate nodes in central metabolism .
- Multi-omics integration : Combine transcriptomics (e.g., upregulated uxuB) with fluxomics to validate model predictions .
- Version control : Document model iterations using platforms like GitHub to ensure reproducibility .
Ethical and Reproducibility Considerations
Q. How can researchers ensure transparency in reporting D-altronate-related experiments?
- FAIR principles : Deposit raw data (e.g., enzyme kinetics, metabolomics) in repositories like MetaboLights with standardized metadata .
- Protocol sharing : Publish detailed methods (e.g., semicarbazide assay conditions) in supplementary materials .
- Conflict declaration : Disclose funding sources or commercial affiliations that may bias interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
